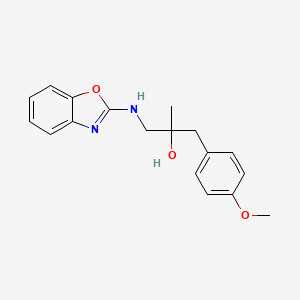
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol, also known as BAY 60-2770, is a selective inhibitor of the enzyme soluble guanylyl cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders.
Mechanism of Action
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 selectively inhibits the enzyme sGC, which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes, including vascular tone, platelet aggregation, and cardiac contractility. By inhibiting sGC, 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and improved cardiac function.
Biochemical and Physiological Effects:
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and improved cardiac function. It also reduces oxidative stress and inflammation, which are implicated in various diseases. Additionally, 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has been shown to have neuroprotective effects in stroke.
Advantages and Limitations for Lab Experiments
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has several advantages for lab experiments. It is a selective inhibitor of sGC, which allows for the specific targeting of this enzyme. It has also been extensively studied, with a large body of literature on its pharmacology and therapeutic potential. However, there are some limitations to its use in lab experiments. It has limited solubility in water, which can make it difficult to administer in certain assays. Additionally, it can be expensive to synthesize, which may limit its availability for some researchers.
Future Directions
There are several future directions for the study of 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770. One potential area of research is the development of more potent and selective inhibitors of sGC. Another area of research is the investigation of the effects of 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 in other diseases, such as diabetes and cancer. Additionally, the mechanisms underlying the neuroprotective effects of 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 in stroke warrant further investigation.
Synthesis Methods
The synthesis of 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 involves the reaction of 2-amino-phenol with 2-chloroacetic acid to form 2-(2-hydroxyphenyl) glycine. This intermediate is then reacted with 4-methoxybenzyl chloride to form 2-(2-hydroxyphenyl)-N-(4-methoxybenzyl) glycine. The final step involves the reaction of this intermediate with isobutyraldehyde in the presence of a reducing agent to form 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770.
Scientific Research Applications
1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in various diseases, including pulmonary hypertension, heart failure, and stroke. In pulmonary hypertension, 1-(1,3-Benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol 60-2770 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance. In heart failure, it has been shown to improve cardiac function and reduce cardiac fibrosis. In stroke, it has been shown to reduce infarct size and improve neurological outcomes.
properties
IUPAC Name |
1-(1,3-benzoxazol-2-ylamino)-3-(4-methoxyphenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(21,11-13-7-9-14(22-2)10-8-13)12-19-17-20-15-5-3-4-6-16(15)23-17/h3-10,21H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDPFCRVQXONGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC2=NC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

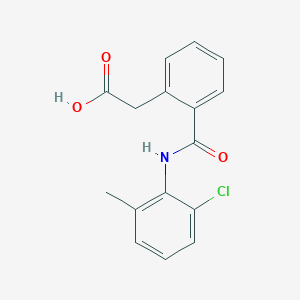
![5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2805817.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2805818.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea](/img/structure/B2805819.png)
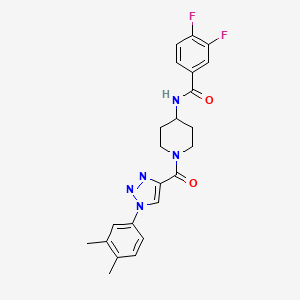
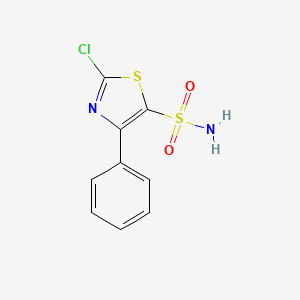
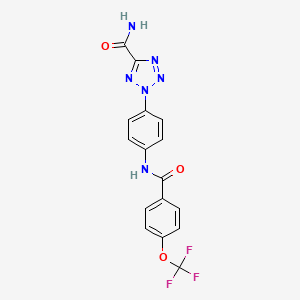
![4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2805828.png)
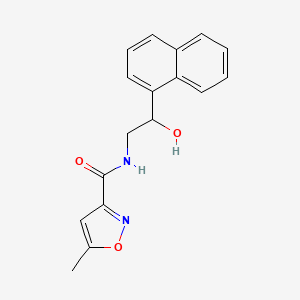
![2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide](/img/structure/B2805831.png)
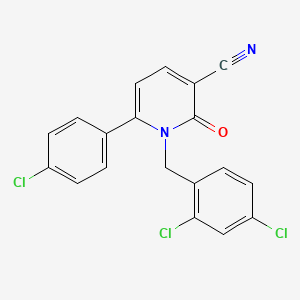
![Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2805833.png)
![methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![[3-[1-[3-(Dimethylamino)propyl]-2-imidazolyl]-1-piperidinyl](6-indolyl)methanone](/img/structure/B2805836.png)